molecular formula C10H20O2 B035054 3,4-Dimethylhexyl acetate CAS No. 108419-32-5

3,4-Dimethylhexyl acetate

Cat. No.: B035054
CAS No.: 108419-32-5
M. Wt: 172.26 g/mol
InChI Key: NCOFDUNMKGIVBQ-UHFFFAOYSA-N
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Description

Acetic acid, C7-9-branched alkyl esters, C8-rich, is a chemical compound that belongs to the family of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is characterized by its branched alkyl chains, which are predominantly C8 in length. It is commonly used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, C7-9-branched alkyl esters, C8-rich, typically involves the esterification of acetic acid with branched C7-9 alcohols. The reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to reflux temperatures to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of acetic acid and the branched alcohols into the reactor, where they are mixed and heated. The esterification reaction is facilitated by the use of catalysts and controlled temperatures. The product is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, C7-9-branched alkyl esters, C8-rich, can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Oxidation: The ester can be oxidized to produce carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Acetic acid and the corresponding branched alcohol.

    Transesterification: Different esters and alcohols.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Acetic acid, C7-9-branched alkyl esters, C8-rich, has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of acetic acid, C7-9-branched alkyl esters, C8-rich, involves its interaction with various molecular targets. In biochemical assays, it can act as a solvent, facilitating the dissolution and interaction of other compounds. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients. The esterification and hydrolysis reactions are catalyzed by enzymes or chemical catalysts, involving nucleophilic attack on the carbonyl carbon of the ester.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, C7-9-branched alkyl esters: Similar in structure but may have different alkyl chain distributions.

    Acetic acid, C8-10-branched alkyl esters: Contains longer alkyl chains, leading to different physical and chemical properties.

    Acetic acid, linear alkyl esters: Lacks the branching in the alkyl chains, resulting in different reactivity and applications.

Uniqueness

Acetic acid, C7-9-branched alkyl esters, C8-rich, is unique due to its specific branched alkyl chain distribution, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring specific solubility, volatility, and reactivity characteristics.

Properties

IUPAC Name

3,4-dimethylhexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-8(2)9(3)6-7-12-10(4)11/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOFDUNMKGIVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid, C7-9-branched alkyl esters, C8-rich
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

108419-32-5
Record name Acetic acid, C7-9-branched alkyl esters, C8-rich
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108419325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, C7-9-branched alkyl esters, C8-rich
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, C7-9-branched alkyl esters, C8-rich
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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